molecular formula C9H11NO3 B1140830 3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS No. 102872-33-3

3-Amino-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B1140830
CAS RN: 102872-33-3
M. Wt: 181.18854
InChI Key:
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Description

3-Amino-3-(3-hydroxyphenyl)propanoic acid, also known as 3-Amino-3-hydroxybenzoic acid, is a naturally occurring amino acid used in biochemical and physiological studies. It is a derivative of phenylalanine and is found in many proteins, peptides, and enzymes. It is used in a variety of applications, including protein synthesis, drug metabolism, and gene expression. It is also used in the synthesis of other amino acids and in the production of pharmaceuticals.

Scientific Research Applications

  • Polybenzoxazine Synthesis : Phloretic acid, closely related to 3-Amino-3-(3-hydroxyphenyl)propanoic acid, is used for enhancing the reactivity of molecules towards benzoxazine ring formation, a key process in material science for creating materials with suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

  • Hydrogel Modification : In the modification of polyvinyl alcohol/acrylic acid hydrogels, this compound is used for its potential in medical applications due to its significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Asymmetric Synthesis of Fluorinated Compounds : It is used in the asymmetric synthesis of fluorinated analogs of tyrosine, an important process in medicinal chemistry (Monclus et al., 1995).

  • Dearomatization Strategy in Organic Synthesis : The compound is utilized in oxidative dearomatization combined with transition-metal catalyzed cyclization, which is a novel approach in the synthesis of complex organic molecules (Ye et al., 2012).

  • Computational Peptidology : Its derivatives are analyzed in computational peptidology for antifungal tripeptides, contributing to drug design processes (Flores-Holguín et al., 2019).

  • Safety Evaluation in Food Contact Materials : The safety of its derivatives is evaluated for use in food contact materials, ensuring consumer safety (Flavourings, 2011).

  • Synthetic Routes towards Pharmaceutical Derivatives : Research on synthetic routes for derivatives of this compound leads to the development of pharmaceutical compounds with interesting conformational properties (Tye & Skinner, 2002).

  • Antioxidant, Anti-inflammatory, and Antiulcer Activities : Derivatives of this compound exhibit significant antioxidant, anti-inflammatory, and antiulcer activities, useful in therapeutic applications (Subudhi & Sahoo, 2011).

  • Antimicrobial Activity in Pharmaceuticals : Its derivatives show good antimicrobial activity against various bacteria and fungi, making it relevant in pharmaceutical applications (Mickevičienė et al., 2015).

  • Chromatographic Process Design : The compound is studied in chromatographic processes for amino acid separation, contributing to analytical and preparative chemistry (Han et al., 2008).

  • Biolabel Synthesis : It is used in the synthesis of novel fluorescent biolabels, an important area in biochemical and medical research (Briggs et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

3-Amino-3-(3-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that is a bacterial metabolite . It is a flavonoid metabolite formed by human microflora It has been found to have an impact on cellular lipid metabolism and inflammation .

Mode of Action

The compound has been found to inhibit the expression of E-selectin in human aortic endothelial cells (HAEC), thereby reducing the adhesion of monocytes to endothelial cells . This inhibition is achieved through the suppression of the NF-κB pathway , providing additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as potential therapeutics for atherosclerosis .

Biochemical Pathways

The compound is a metabolite of procyanidin A2 (PCA2), a type of flavonoid . It plays a role in regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation

Pharmacokinetics

It is known that the compound is a microbial metabolite of dietary flavonoids , suggesting that it is formed in the body following the ingestion of these compounds.

Result of Action

The compound has been found to reduce the adhesion of monocytes to endothelial cells , which is a key step in the development of atherosclerosis. By inhibiting this process, the compound may help to prevent or slow the progression of this disease. Additionally, the compound has been found to have antioxidant properties , which could help to protect cells from damage caused by reactive oxygen species.

Action Environment

The compound is stable at room temperature and should be kept in a dark place in an inert atmosphere As a microbial metabolite, the presence and activity of specific types of bacteria in the gut could potentially influence the formation and action of the compound .

properties

IUPAC Name

3-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNEKBZZXSUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377435
Record name 3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26049-12-7, 102872-33-3
Record name 3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-3-(3-hydroxyphenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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